1-(3-(Difluoromethoxy)-4-fluorophenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Difluoromethoxy)-4-fluorophenyl)ethanone is an organic compound characterized by the presence of difluoromethoxy and fluorophenyl groups attached to an ethanone backbone
Vorbereitungsmethoden
One common method involves the difluoromethylation of a precursor compound, such as 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one . This process can be achieved using various reagents and catalysts, including metal-based methods and radical chemistry . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(3-(Difluoromethoxy)-4-fluorophenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy or fluorophenyl groups are replaced by other functional groups.
Oxidation and Reduction: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Cross-Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.
Common reagents used in these reactions include metal catalysts, such as palladium or copper, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3-(Difluoromethoxy)-4-fluorophenyl)ethanone has several scientific research applications:
Agrochemicals: It is used in the synthesis of agrochemicals, where the presence of fluorine atoms can improve the efficacy and stability of the compounds.
Material Science: The compound is also explored for its potential use in material science, particularly in the development of new polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(3-(Difluoromethoxy)-4-fluorophenyl)ethanone depends on its specific application. In pharmaceuticals, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets . The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Vergleich Mit ähnlichen Verbindungen
1-(3-(Difluoromethoxy)-4-fluorophenyl)ethanone can be compared with other similar compounds, such as:
3-(Difluoromethoxy)phenylacetylene: This compound also contains a difluoromethoxy group but differs in its overall structure and reactivity.
1-[3-(Difluoromethoxy)-4-(difluoromethyl)-2-sulfanylphenyl]ethanone: This compound has additional functional groups, which can alter its chemical properties and applications.
Eigenschaften
Molekularformel |
C9H7F3O2 |
---|---|
Molekulargewicht |
204.15 g/mol |
IUPAC-Name |
1-[3-(difluoromethoxy)-4-fluorophenyl]ethanone |
InChI |
InChI=1S/C9H7F3O2/c1-5(13)6-2-3-7(10)8(4-6)14-9(11)12/h2-4,9H,1H3 |
InChI-Schlüssel |
MDEJHXUTJKNRNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=C(C=C1)F)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.